Superior Negative Allosteric Modulation Potency Relative to VU0405601 and ML-T531
In [3H]dofetilide-binding assays on membranes of HEK293 cells expressing human Kv11.1, LUF7244 (10 μM) reduced dofetilide binding to 44 ± 2% of control, demonstrating significantly greater negative allosteric modulation than VU0405601 (63 ± 3% binding left) and ML-T531 (77 ± 3% binding left) at the same concentration [1]. This establishes LUF7244 as the most potent negative allosteric modulator among these three compounds.
| Evidence Dimension | Reduction of orthosteric ligand binding (dofetilide) to Kv11.1 channel |
|---|---|
| Target Compound Data | 44 ± 2% dofetilide binding left (10 μM) |
| Comparator Or Baseline | VU0405601: 63 ± 3%; ML-T531: 77 ± 3% |
| Quantified Difference | LUF7244 reduces dofetilide binding by 56% vs. 37% for VU0405601 and 23% for ML-T531 |
| Conditions | [3H]dofetilide-binding assay, membranes of HEK293 cells expressing human Kv11.1 |
Why This Matters
Higher potency in reducing orthosteric blocker binding translates to more effective protection against drug-induced proarrhythmic events, a critical factor in selecting the optimal allosteric modulator for combination therapy studies.
- [1] Qile M, Ji Y, Houtman MJC, Romunde F, Fransen D, van Ham WB, IJzerman AP, January CT, Heitman LH, Stary-Weinzinger A, Delisle BP, van der Heyden MAG. Allosteric Modulation of Kv11.1 (hERG) Channels Protects Against Drug-Induced Ventricular Arrhythmias. Circulation: Arrhythmia and Electrophysiology. 2016;9(4):e003439. View Source
